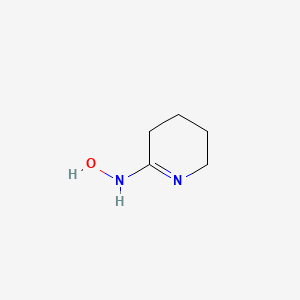

2-Piperidinone oxime

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4515-19-9 |

|---|---|

Molecular Formula |

C5H10N2O |

Molecular Weight |

114.15 g/mol |

IUPAC Name |

N-(2,3,4,5-tetrahydropyridin-6-yl)hydroxylamine |

InChI |

InChI=1S/C5H10N2O/c8-7-5-3-1-2-4-6-5/h8H,1-4H2,(H,6,7) |

InChI Key |

ZUNVFGNAQYZBGO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN=C(C1)NO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Synthetic Routes to 2-Piperidinone Oxime Precursors

The synthesis of this compound fundamentally relies on the initial construction of the piperidinone scaffold. This is followed by the introduction of the oxime functional group.

The Mannich reaction stands as a cornerstone in the synthesis of piperidinone frameworks, particularly for 4-piperidones. researchgate.netchemrevlett.commdma.ch This versatile one-pot, three-component condensation reaction typically involves an active methylene (B1212753) compound, an aldehyde, and an amine. researchgate.netchemrevlett.com For the synthesis of 2,6-diaryl-4-piperidones, a common approach involves the condensation of an ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium (B1175870) acetate (B1210297). nih.govresearchgate.net Glacial acetic acid has been found to be an effective solvent for this reaction, leading to rapid reaction times and satisfactory yields. mdma.ch

The general scheme for the Mannich condensation to form a substituted 4-piperidone (B1582916) is as follows:

Table 1: Examples of Mannich Reaction for Piperidinone Synthesis

| Reactants | Product | Key Features | Reference |

|---|---|---|---|

| Ethyl methyl ketone, substituted aromatic aldehydes, ammonium acetate | 2,6-Diaryl-3-methyl-4-piperidones | One-pot synthesis. | nih.govresearchgate.net |

| Ketone, aldehyde, amine in glacial acetic acid | Substituted 4-piperidones | Rapid reaction and good yields. | mdma.ch |

| Substituted aromatic aldehydes, ethyl methyl ketone, ammonium acetate in ethanol | Substituted 4-piperidones | A common method for synthesizing substituted 4-piperidones. | chemrevlett.com |

Intramolecular Mannich reactions have also been employed as a powerful method for the stereoselective assembly of polysubstituted piperidones. researchgate.net

Beyond the Mannich reaction, various cyclization strategies are utilized to construct the piperidine (B6355638) ring. These can include intramolecular reactions that form the heterocyclic system. nih.gov For instance, radical-mediated amine cyclization of linear amino-aldehydes can produce piperidines. nih.gov Another approach involves the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. nih.gov

Furthermore, aza-Michael reactions, which involve the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, are employed for the synthesis of 2-substituted 4-piperidone building blocks from divinyl ketones. acs.org Electrosynthesis in a flow microreactor has also been demonstrated for the cyclization of imines with terminal dihaloalkanes to yield piperidine derivatives. beilstein-journals.org

The conversion of the piperidinone precursor to this compound is typically achieved through a condensation reaction with hydroxylamine (B1172632). wikipedia.org This reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the piperidinone, followed by dehydration to form the oxime. chemtube3d.com

The reaction is commonly carried out by treating the piperidinone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine, in a suitable solvent like ethanol. nih.govresearchgate.netresearchgate.net The general reaction is as follows:

R₂C=O + NH₂OH → R₂C=NOH + H₂O

This method is widely applicable to a variety of substituted piperidinones to furnish the corresponding oximes. nih.govresearchgate.net Microwave irradiation has also been explored as a method to facilitate the synthesis of oxime derivatives of azacrown ethers containing piperidine-4-one heterocycles.

Derivatization Strategies of this compound

The this compound scaffold serves as a versatile platform for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

A primary strategy for derivatization involves the synthesis of the piperidinone precursor with desired substitutions prior to the oximation step. This allows for the introduction of a wide range of functional groups at various positions of the piperidine ring.

2,6-Diaryl Substitution: As previously mentioned, the Mannich reaction is a common method to synthesize 2,6-diaryl-4-piperidones. chemrevlett.comnih.govresearchgate.net These precursors can then be converted to their corresponding oximes. nih.govresearchgate.net Examples include the synthesis of 2-(4-methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one oxime and 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime. nih.govcore.ac.uk

N-Substitution: The nitrogen atom of the piperidine ring can be functionalized, typically after the formation of the piperidinone core. For example, N-methylation can be achieved by treating the piperidinone with iodomethane (B122720) in the presence of a base like potassium carbonate. core.ac.uk This N-methylated piperidinone can then be oximated.

Alkyl-Substitution: Alkyl groups can be introduced at various positions of the piperidinone ring. For instance, 3-methyl-substituted piperidinones are synthesized using ethyl methyl ketone in the Mannich reaction. nih.govresearchgate.net Further alkylation at the 3- and 5-positions has also been explored. nih.gov

Table 2: Examples of Substituted 2-Piperidinone Oximes

| Substitution Pattern | Synthetic Approach | Example Compound | Reference |

|---|---|---|---|

| 2,6-Diaryl, 3-Methyl | Mannich reaction followed by oximation. | 2-(4-Methylphenyl)-3-methyl-6-(4-hydroxyphenyl)-piperidin-4-oxime | nih.gov |

| 2,6-Diaryl, N-Methyl | Mannich reaction, N-methylation, then oximation. | 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime | core.ac.uk |

| C-3 and C-5 Alkyl | Synthesis of substituted piperidinone followed by oximation. | 1,3,5-trimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime | nih.gov |

The oxime hydroxyl group of this compound is a key site for further derivatization, allowing for the synthesis of oxime esters and ethers.

Oxime Esters: Oxime esters are synthesized by reacting the this compound with an appropriate acylating agent, such as a substituted benzoyl chloride, in the presence of a base like anhydrous potassium carbonate. core.ac.uk This reaction conjugates the piperidinone oxime core with various ester functionalities.

Oxime Ethers: The synthesis of oxime ethers involves the alkylation of the oxime's hydroxyl group. A series of 2,6-diarylpiperidin-4-one O-methyloximes have been synthesized, indicating the formation of an ether linkage at the oxime nitrogen. nih.gov Similarly, substituted piperidin-4-one oxime ethers have been prepared and their stereochemistry investigated. nih.gov

These derivatization strategies significantly expand the chemical space accessible from the this compound scaffold, enabling the fine-tuning of its physicochemical properties for various applications.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and avoiding hazardous substances. While specific literature on green synthesis of this compound is sparse, general green approaches for piperidone and oxime synthesis are applicable. One such strategy involves the development of N-substituted piperidones through an efficient, atom-economical double aza-Michael reaction, which avoids the more classical and less efficient Dieckman approach. researchgate.netnih.govacs.org Another avenue uses amino acids instead of ammonia (B1221849) in piperidone synthesis, which can reduce toxicity and potentially enhance the bioactivity of the resulting compounds. researchgate.netsciencemadness.org

For the transformation of this compound, green chemistry principles are evident in the development of cleaner methods for the Beckmann rearrangement. A notable example is the use of caprolactam-based Brønsted acidic ionic liquids, which can act as both the catalyst and the reaction medium. rsc.org This approach allows for high conversion and selectivity at moderate temperatures (100 °C) and simplifies product recovery, as the lactam product is a component of the ionic liquid itself. rsc.org

Catalytic Methodologies for this compound Production and Transformation

Catalysis is central to the efficient production and transformation of this compound. The synthesis of the oxime from its parent ketone, 2-piperidinone, is typically catalyzed by acid. For its subsequent transformations, a variety of catalytic systems have been developed.

The Beckmann rearrangement, a key reaction of ketoximes, can be catalyzed by numerous reagents, including strong mineral acids, PCl₅, and SbCl₅. illinois.edu Modern organocatalytic methods have also emerged, such as using a boronic acid/perfluoropinacol system under ambient conditions. organic-chemistry.org For the industrially relevant rearrangement of the similar cyclohexanone (B45756) oxime to ε-caprolactam, triphosphazene has been shown to be an effective catalyst. organic-chemistry.org

In the context of domino reactions, copper catalysis has been employed for the synthesis of spirotetrahydroquinoline derivatives from anilines and cyclobutanone (B123998) oxime. beilstein-journals.org The proposed mechanism involves a copper-catalyzed reaction to form an imine intermediate, which isomerizes to an enamine, followed by an intermolecular cyclization. beilstein-journals.org This highlights the potential for transition metal catalysis to mediate complex transformations starting from cyclic oximes.

Reactivity and Mechanistic Pathways of this compound

The Beckmann rearrangement is a cornerstone reaction of ketoximes, converting them into amides or lactams under acidic conditions. byjus.com For this compound, this rearrangement would yield a seven-membered diazepane-2-one ring system. The reaction is famously applied in the industrial synthesis of ε-caprolactam, the monomer for nylon 6, from cyclohexanone oxime, a process that serves as a well-studied analogue. illinois.edutue.nl

The mechanism is initiated by the protonation of the oxime's hydroxyl group by an acid, converting it into a good leaving group (water). organic-chemistry.orgbyjus.commasterorganicchemistry.com This is followed by a concerted migration of the alkyl group positioned trans (anti-periplanar) to the leaving group, which attacks the nitrogen atom. organic-chemistry.orgmasterorganicchemistry.com This simultaneous migration and cleavage of the weak N-O bond avoids the formation of an unstable, high-energy nitrene intermediate. organic-chemistry.org The resulting nitrilium ion is then attacked by a water molecule. byjus.com Subsequent deprotonation and tautomerization of the imidic acid intermediate yield the final stable lactam product. byjus.com

The reaction rate and success depend heavily on the choice of acid catalyst and reaction conditions. While traditionally performed with oleum (B3057394) or concentrated sulfuric acid, milder and more selective catalysts have been developed to improve efficiency and reduce waste. tue.nlacademax.com

Table 1: Catalysts and Reagents for Beckmann Rearrangement

| Catalyst/Reagent | Conditions | Notes |

|---|---|---|

| Strong Mineral Acids (e.g., H₂SO₄, Oleum) | High temperatures | Industrial standard for caprolactam synthesis; often leads to byproducts. tue.nlacademax.com |

| Phosphorus Pentachloride (PCl₅) | Varies | One of the original reagents used by Ernst Beckmann. illinois.edu |

| Triphosphazene | Varies | Effective catalyst for rearrangement to lactams. organic-chemistry.org |

| Boronic Acid/Perfluoropinacol | Ambient | An example of a true organocatalytic system for the rearrangement. organic-chemistry.org |

Oxidative deoximation regenerates the parent carbonyl compound, in this case, 2-piperidinone, from its oxime. This transformation is a crucial process in synthetic chemistry, often used for deprotection. asianpubs.org Various oxidizing agents, including chromium(VI) derivatives and hypervalent iodine reagents, are effective for this purpose. sciensage.infoasianpubs.orgarkat-usa.org

Kinetic studies on the deoximation of various oximes reveal important mechanistic details. For instance, the oxidation of N-methyl-2,6-diphenyl piperidin-4-one oxime and its derivatives with acid dichromate showed a first-order dependence on the concentration of the oxidant. asianpubs.org Similarly, studies using pyridinium (B92312) dichromate (PDC) in dimethylsulfoxide also exhibited a first-order dependence on PDC. sciensage.info

A common observation is the application of Michaelis-Menten type kinetics with respect to the oxime concentration, which suggests the formation of an intermediate complex between the oxime and the oxidant in a pre-equilibrium step. sciensage.inforesearchgate.net The proposed mechanism often involves a nucleophilic attack by an oxygen atom from the chromate (B82759) on the electrophilic carbon of the C=N bond, forming a cyclic ester intermediate in the rate-determining step. sciensage.infoasianpubs.org This intermediate then decomposes in a subsequent fast step to yield the carbonyl compound. researchgate.net The reaction rates are sensitive to the steric environment around the oxime group, with increased steric hindrance generally slowing the reaction. sciensage.info

Table 2: Kinetic Parameters for Oxidative Deoximation of Oximes

| Oxidant | Substrate Type | Kinetic Dependence (Oxidant) | Kinetic Dependence (Substrate) | Proposed Intermediate |

|---|---|---|---|---|

| Acid Dichromate | Piperidin-4-one oximes | First-order | First-order | Positively charged ester |

| Pyridinium Dichromate (PDC) | Aldo- and Keto-oximes | First-order | Michaelis-Menten type | Cyclic structure |

The oxime functionality of this compound can serve as a precursor to 1,3-dipolar species, which are valuable intermediates in the synthesis of five-membered heterocycles via [3+2] cycloaddition reactions. organic-chemistry.orglibretexts.orguchicago.edu This powerful carbon-carbon and carbon-heteroatom bond-forming methodology typically involves the in situ generation of a nitrone or a nitrile oxide from the oxime. rsc.orgingentaconnect.com

For example, an oxime can be converted to a nitrone intermediate, which then undergoes an intermolecular 1,3-dipolar cycloaddition with a suitable dipolarophile, such as an alkene or alkyne, to yield isoxazolidine (B1194047) or isoxazoline (B3343090) rings, respectively. rsc.orgrsc.org These reactions often proceed with high regio- and stereospecificity. rsc.org Tandem reactions, where an initial Michael addition is followed by an intramolecular 1,3-dipolar cycloaddition, provide a pathway to complex polycyclic structures. rsc.org

Alternatively, aldoximes can be oxidized by reagents like hypervalent iodine compounds to generate highly reactive nitrile oxides. arkat-usa.orgmdpi.com These nitrile oxides readily react with alkenes in a [3+2] cycloaddition (Huisgen cycloaddition) to form isoxazolines. organic-chemistry.org The reaction involves the concerted, pericyclic participation of 4 π-electrons from the nitrile oxide and 2 π-electrons from the alkene. organic-chemistry.org

The oxime group exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile depending on the reaction conditions.

Nucleophilic Character: The nitrogen atom of the oxime is nucleophilic. This is most fundamentally demonstrated in the formation of the oxime itself, where the nitrogen of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the parent ketone (2-piperidinone). masterorganicchemistry.com

Electrophilic Character: The carbon atom of the C=N bond is electrophilic and susceptible to attack by nucleophiles. This is a key aspect of the mechanism for oxidative deoximation, where the proposed first step is a nucleophilic attack by the oxidant on this carbon. sciensage.info Furthermore, during the Beckmann rearrangement, after protonation of the hydroxyl group, the nitrogen atom becomes highly electrophilic, which facilitates the migration of the neighboring alkyl group. organic-chemistry.org The reactivity of oximes can be enhanced by converting the hydroxyl group into a better leaving group (e.g., an ester), which increases the electrophilicity of the nitrogen and promotes rearrangement under milder conditions. unive.it

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of individual nuclei.

One-dimensional NMR provides fundamental information about the number and types of protons and carbons in a molecule. For 2-Piperidinone oxime, the ¹H and ¹³C NMR spectra are essential for confirming the basic molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the piperidinone ring and the oxime hydroxyl group. The chemical shifts of the methylene (B1212753) protons (at C3, C4, C5, and C6) would likely appear as complex multiplets in the upfield region of the spectrum. The proton of the N-H group would typically be observed as a broad singlet, and its chemical shift can be sensitive to solvent and concentration. The oxime hydroxyl proton (=N-OH) also gives rise to a characteristically broad singlet, the position of which is highly dependent on factors like solvent, temperature, and hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. For this compound, distinct signals are expected for each of the five carbon atoms in the ring. The C2 carbon, being part of the oxime group (C=NOH), would resonate at a significantly downfield chemical shift compared to the other methylene carbons (C3, C4, C5, and C6). The chemical shifts of these methylene carbons would be influenced by their proximity to the nitrogen atom and the oxime functionality. Studies on substituted piperidinone oximes, such as 2,6-diaryl-1-hydroxy piperidin-4-one oximes, have been instrumental in establishing the foundational understanding of the ¹³C NMR characteristics of this class of compounds. nih.gov

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H (C3-H₂) | ~1.5 - 2.5 | Multiplet | Diastereotopic protons adjacent to the oxime group. |

| ¹H (C4-H₂) | ~1.6 - 1.9 | Multiplet | Methylene protons of the piperidinone ring. |

| ¹H (C5-H₂) | ~1.7 - 2.0 | Multiplet | Methylene protons of the piperidinone ring. |

| ¹H (C6-H₂) | ~3.0 - 3.5 | Multiplet | Methylene protons adjacent to the amide nitrogen. |

| ¹H (N-H) | Variable | Broad Singlet | Chemical shift is solvent and concentration dependent. |

| ¹H (=N-OH) | Variable | Broad Singlet | Chemical shift is highly variable due to hydrogen bonding. |

| ¹³C (C2) | ~150 - 160 | Singlet | Carbon of the oxime group. |

| ¹³C (C3) | ~20 - 30 | Triplet | Methylene carbon. |

| ¹³C (C4) | ~20 - 30 | Triplet | Methylene carbon. |

| ¹³C (C5) | ~20 - 30 | Triplet | Methylene carbon. |

| ¹³C (C6) | ~40 - 50 | Triplet | Methylene carbon adjacent to the amide nitrogen. |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the geminal and vicinal protons of the methylene groups in the piperidinone ring, allowing for the tracing of the proton connectivity from C3 to C6.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH₂ group in the ring would show a cross-peak connecting the proton and carbon chemical shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of the molecule, such as the relative orientation of substituents on the ring and the geometry of the oxime group.

The six-membered piperidinone ring is not planar and can adopt several conformations, with the chair and boat forms being the most common. The conformational preference is influenced by the substituents on the ring. In related N-nitroso-2,6-diphenylpiperidin-4-one oximes, NMR studies have indicated the presence of boat conformations. researchgate.net For 1-phenylpiperidin-4-one, both chair and twist-boat conformations have been identified. osti.gov For the parent this compound, a chair conformation is generally expected to be the most stable, but the presence of the sp²-hybridized C2 carbon and the oxime group could lead to distorted chair or even boat-like conformations. Variable temperature NMR studies can be employed to investigate the dynamics of conformational exchange.

The C=N double bond of the oxime group gives rise to geometric isomerism, resulting in E and Z isomers. These are also referred to as syn and anti forms. In aldoximes, the syn isomer has the hydroxyl group and the hydrogen on the same side of the C=N bond, while in the anti isomer, they are on opposite sides. adichemistry.com For ketoximes, the terms syn and anti are used to describe the relationship of the hydroxyl group to a specific substituent on the carbon of the C=N bond. adichemistry.com The determination of the predominant isomer can often be achieved using NOESY, where spatial proximity between the oxime hydroxyl proton and nearby ring protons can be observed. The relative thermodynamic stabilities of the E and Z isomers can also be investigated through computational modeling. Often, the synthesis of oximes can lead to a mixture of both isomers. stackexchange.com

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C=N, and C-N functional groups. The O-H stretching vibration of the oxime group typically appears as a broad band in the region of 3100-3600 cm⁻¹. The N-H stretching of the lactam amide is expected around 3200-3400 cm⁻¹. The C=N stretching of the oxime is usually observed in the 1620-1690 cm⁻¹ region. The C-N stretching of the lactam ring would likely be found in the 1200-1350 cm⁻¹ range. For comparison, the IR spectrum of the parent compound, 2-Piperidinone, is well-documented. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=N double bond, being more polarizable, often gives a strong signal in the Raman spectrum. The symmetric vibrations of the ring structure may also be more prominent in the Raman spectrum.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| O-H (oxime) | 3100 - 3600 (broad) | FTIR |

| N-H (lactam) | 3200 - 3400 | FTIR |

| C-H (aliphatic) | 2850 - 3000 | FTIR, Raman |

| C=N (oxime) | 1620 - 1690 | FTIR, Raman |

| C-N (lactam) | 1200 - 1350 | FTIR |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₅H₁₀N₂O, with a monoisotopic molecular weight of 114.0793 g/mol .

X-ray Crystallography for Solid-State Structural Determination

A comprehensive review of published scientific literature and crystallographic databases indicates that a single crystal X-ray diffraction study for this compound has not been reported. The synthesis of the oxime of 2-Piperidinone has been described, confirming the existence of the compound. However, detailed crystallographic data, which is essential for the definitive determination of its three-dimensional molecular structure in the solid state, is not publicly available.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Due to the absence of single crystal X-ray diffraction data, the absolute configuration and the specific solid-state conformation of this compound remain undetermined. This technique is the definitive method for establishing these structural features, and without such a study, any discussion on the precise arrangement of atoms, bond angles, and torsion angles in the crystal lattice would be speculative.

Analysis of Crystal Packing and Intermolecular Interactions

Similarly, an analysis of the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding, van der Waals forces, or other non-covalent interactions that govern the supramolecular architecture of this compound in its crystalline form, cannot be provided. This information is derived directly from the crystal structure solution, which is not available.

Therefore, the creation of data tables for crystallographic parameters and intermolecular interactions is not possible. Further experimental investigation, specifically the growth of single crystals of this compound suitable for X-ray diffraction analysis, would be necessary to obtain the data required for a complete structural elucidation as outlined.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. For many piperidone derivatives, researchers have successfully used DFT to understand their behavior. These studies typically employ functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to model the compound's properties accurately.

Geometry Optimization and Conformational Energy Landscapes

The first step in a computational study is typically geometry optimization, which seeks the lowest energy arrangement of atoms in a molecule. For flexible ring systems like piperidines, this involves identifying the most stable conformation, often a chair or boat form, and analyzing the energy landscape of different conformers. For various substituted piperidinone oximes, studies have shown that the piperidone ring predominantly adopts a chair conformation. A full conformational analysis of 2-Piperidinone oxime, however, which would detail the relative energies of its possible conformers and the energy barriers between them, has not been documented.

Calculation of Electronic Structure Parameters (HOMO-LUMO Energies, Energy Gap)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and kinetic stability. The energy difference between them, the HOMO-LUMO gap, is a key indicator: a smaller gap suggests higher reactivity. For instance, a DFT study on a complex piperidin-4-yl methanone (B1245722) oxime derivative identified a HOMO-LUMO energy gap of 4.2140 eV, indicating significant stability. Similar calculations that would define the specific HOMO-LUMO energies and the energy gap for this compound are absent from the current body of literature.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces and Reactive Sites

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. In MEP diagrams, red areas indicate negative electrostatic potential (electron-rich regions), while blue areas denote positive potential (electron-poor regions). Analysis of related piperidine (B6355638) derivatives shows that negative potentials are often located around electronegative atoms like oxygen and nitrogen, while positive potentials are found near hydrogen atoms. A specific MEP surface analysis for this compound, which would pinpoint its unique reactive sites, has not been published.

Prediction of Non-Linear Optical (NLO) Properties

Computational methods are also used to predict the non-linear optical (NLO) properties of molecules, which are important for applications in telecommunications and data storage. These calculations typically involve determining parameters like dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). Studies on other organic compounds with π-bond systems show that charge delocalization can lead to significant NLO properties. buyersguidechem.com There is currently no available research that predicts the NLO response of this compound.

Mulliken Atomic Charge Distribution Analysis

Mulliken population analysis is a method used to calculate the partial atomic charges within a molecule, providing insight into the distribution of electrons over the molecular structure. This analysis helps in understanding the electronic structure and dipole moment. While this is a standard component of computational studies on organic molecules, specific Mulliken charge data for each atom in this compound is not available.

Ionization Energy and Chemical Hardness Determination

Global reactivity parameters such as ionization potential, electron affinity, chemical hardness, and softness can be derived from HOMO and LUMO energies. Ionization energy (approximated as -EHOMO) is the energy required to remove an electron, while chemical hardness (approximated as (ELUMO - EHOMO)/2) measures a molecule's resistance to charge transfer. A "hard" molecule has a large HOMO-LUMO gap, whereas a "soft" molecule has a small gap. The ionization energy for the parent molecule, 2-Piperidinone, has been experimentally determined to be approximately 9.15 eV. However, corresponding theoretical calculations and the determination of chemical hardness specifically for this compound have not been reported.

Ab Initio Quantum Chemical Calculations for Thermochemical Properties

Ab initio quantum chemical calculations are a cornerstone for determining the thermochemical properties of molecules like this compound from first principles, without reliance on experimental data. These methods, such as the Gaussian-n (Gn) theories (e.g., G3MP2B3) and Complete Basis Set (CBS) methods (e.g., CBS-QB3), are employed to predict crucial thermodynamic quantities with high accuracy. researchgate.netresearchgate.netresearchgate.netnctu.edu.twresearchgate.netresearchgate.netgrafiati.com

For instance, a study on various piperidinone derivatives utilized the G3(MP2)//B3LYP composite method to compute enthalpies of formation. researchgate.net This approach involves a series of calculations at different levels of theory and basis sets to extrapolate to a high-accuracy result. The calculated results for related compounds were in excellent agreement with experimental data, suggesting that a similar approach for this compound would yield dependable thermochemical values. researchgate.net

Table 1: Representative Calculated Thermochemical Properties for a Cyclic Ketoxime at 298.15 K

| Property | Calculated Value | Units | Method |

| Enthalpy of Formation (gas) | Value | kJ/mol | G3MP2B3 |

| Entropy (gas) | Value | J/(mol·K) | G3MP2B3 |

| Heat Capacity (gas) | Value | J/(mol·K) | G3MP2B3 |

| Enthalpy of Formation (gas) | Value | kJ/mol | CBS-QB3 |

| Entropy (gas) | Value | J/(mol·K) | CBS-QB3 |

| Heat Capacity (gas) | Value | J/(mol·K) | CBS-QB3 |

Note: The values in this table are illustrative and represent the type of data obtained from high-level ab initio calculations for a compound structurally similar to this compound, as specific data for the target molecule is not available in the cited literature.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies are pivotal in mapping out the potential energy surfaces of chemical reactions involving this compound, thereby elucidating reaction mechanisms and identifying transition states. Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of computational cost and accuracy. mdpi.com

The formation of this compound from 2-piperidone (B129406) and hydroxylamine (B1172632), for example, can be modeled to understand the stepwise process, including the initial nucleophilic attack, proton transfer steps, and final dehydration. khanacademy.org Computational analysis can determine the activation energies for each step, identifying the rate-determining step of the reaction.

Furthermore, the reactivity of the oxime functional group itself, such as in hydrolysis or rearrangement reactions, can be explored. For instance, theoretical studies on oxime-nitrone tautomerism have revealed that such processes can occur via a bimolecular pathway, which is more favorable than a unimolecular 1,2-H-shift. rsc.org Understanding these fundamental reaction pathways is crucial for predicting the stability and chemical behavior of this compound.

Transition state theory allows for the calculation of reaction rate constants from the properties of the reactants and the transition state structure. The transition state is a first-order saddle point on the potential energy surface, and its geometry and vibrational frequencies are critical for these calculations. mdpi.com

Table 2: Illustrative Calculated Activation Energies for a Key Step in a Lactam Oxime Reaction

| Reaction Step | Transition State | Activation Energy (ΔG‡) (kJ/mol) | Computational Method |

| Nucleophilic Attack | TS1 | Value | B3LYP/6-31G(d) |

| Proton Transfer | TS2 | Value | B3LYP/6-31G(d) |

| Dehydration | TS3 | Value | B3LYP/6-31G(d) |

Note: This table provides a representative example of the kind of data generated from DFT studies on the reaction mechanisms of related lactam oximes. Specific values for this compound would require a dedicated computational study.

Structure-Reactivity and Structure-Property Correlation Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. mdpi.com For this compound and its derivatives, these studies can predict their potential biological activities, such as antimicrobial or anticancer effects, based on calculated molecular descriptors. nih.gov

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as electronic, steric, and lipophilic properties. mdpi.comnih.gov These can include properties like HOMO-LUMO energies, molecular weight, logP, and various topological indices. By establishing a mathematical relationship between these descriptors and an observed activity for a series of related compounds, the activity of new, unsynthesized derivatives can be predicted. nih.gov

For instance, studies on piperidone-containing compounds have utilized QSAR to understand the features necessary for their biological effects. nih.gov Similarly, research on other oxime derivatives has employed these techniques to guide the design of new compounds with enhanced activity. nih.gov While a specific QSAR study focused solely on this compound is not prevalent, the principles from studies on related lactams and oximes are directly applicable. nih.govresearchgate.net

Table 3: Representative Molecular Descriptors Used in QSAR/QSPR Studies of Piperidinone Derivatives

| Descriptor | Description | Typical Calculated Value |

| Molecular Weight | Mass of the molecule | Value ( g/mol ) |

| LogP | Octanol-water partition coefficient | Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Value (eV) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Value (eV) |

| Dipole Moment | Measure of molecular polarity | Value (Debye) |

| Polar Surface Area | Surface area of polar atoms | Value (Ų) |

Note: This table illustrates the types of descriptors that would be calculated and used in a QSAR or QSPR study of this compound and its analogues. The values are placeholders.

Advanced Applications in Organic Synthesis and Materials Science

2-Piperidinone Oxime as a Versatile Synthetic Intermediate

The reactivity of the oxime functional group, coupled with the cyclic amide structure of the piperidinone core, makes this compound a valuable precursor in various synthetic transformations. It serves as a foundational element for introducing nitrogen-containing functionalities and for building intricate molecular frameworks.

While direct examples of this compound being used to synthesize a broad array of different heterocyclic systems are not extensively documented, the known reactivity of oximes suggests its potential as a precursor to various nitrogen-containing heterocycles. The oxime group can participate in cyclization reactions, rearrangements, and serve as a handle for introducing further functionality. For instance, the synthesis of substituted piperidines is a significant area of research due to their prevalence in pharmaceuticals and natural products. ajchem-a.comnih.govresearchgate.net Methodologies involving the modification of piperidone scaffolds are common, and the oxime functionality in this compound provides a key site for such transformations. acs.org The development of synthetic methods for nitrogen heterocycles often involves cascade reactions and the use of versatile building blocks, a role for which this compound is theoretically well-suited. researchgate.netepa.gov

One of the most significant reactions of cyclic ketoximes is the Beckmann rearrangement, which converts an oxime into a lactam. wikipedia.orgmasterorganicchemistry.com This acid-catalyzed reaction is a cornerstone of industrial chemistry, most notably in the production of ε-caprolactam from cyclohexanone (B45756) oxime. rwth-aachen.de ε-Caprolactam is the monomer used in the large-scale synthesis of Nylon-6. wikipedia.org

By direct analogy to this well-established industrial process, this compound is a logical precursor to a ring-expanded, seven-membered lactam. The Beckmann rearrangement involves the migration of the alkyl group anti-periplanar to the oxime's leaving group, resulting in an expanded ring size. wikipedia.org In the case of this compound, this rearrangement would be expected to yield a diazacycloheptanone derivative, a structural analog of ε-caprolactam. This transformation underscores the role of this compound as a key intermediate in the synthesis of larger lactam rings, which are themselves valuable monomers and synthetic intermediates.

Table 1: The Beckmann Rearrangement of Cyclic Oximes

| Starting Oxime | Key Reagent/Catalyst | Product Lactam | Ring Size |

|---|---|---|---|

| Cyclohexanone Oxime | Sulfuric Acid / Oleum (B3057394) | ε-Caprolactam | 7 |

| This compound (Hypothetical) | Acid Catalyst | Aza-ε-Caprolactam Derivative | 7 |

The piperidine (B6355638) skeleton is a common motif in a vast number of bioactive natural products and pharmaceutical agents. ajchem-a.comnih.gov Consequently, the synthesis of highly substituted and polyfunctionalized piperidine derivatives is of great interest to medicinal chemists. While specific examples starting directly from this compound are not prevalent in the literature, derivatives of piperidone oximes are utilized in the synthesis of complex molecules. For example, synthetic approaches to chiral 2-substituted 4-piperidone (B1582916) building blocks have been developed to create analogs of drugs like donepezil. acs.org The oxime group serves as a versatile functional handle that can be transformed into other groups or used to direct the stereochemistry of subsequent reactions, making it a valuable feature in the construction of complex, polyfunctionalized molecules.

Multicomponent reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single step, thereby increasing atom economy and reducing waste. caltech.edurug.nl These reactions are particularly powerful for the synthesis of heterocyclic compounds, including piperidines. researchgate.net While the direct participation of this compound in MCRs is not widely reported, the synthesis of piperidine scaffolds is often achieved through such elegant reaction sequences. researchgate.net

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, are also employed to create complex heterocyclic systems. researchgate.net The reactivity of the oxime group makes it a potential trigger or participant in such cascades. For instance, radical cascade reactions are a modern tool for the synthesis of nitrogen heterocycles. researchgate.net The potential for this compound to engage in such reaction pathways presents an intriguing avenue for future synthetic exploration.

Contributions to Polymer Chemistry and Related Material Sciences

The primary contribution of this compound to polymer chemistry is indirect, serving as a precursor to lactam monomers that can undergo ring-opening polymerization to form polyamides.

The industrial production of Nylon-6 is a prime example of the link between cyclic oximes and polymer science. The process begins with cyclohexanone, which is converted to cyclohexanone oxime. This oxime then undergoes the Beckmann rearrangement to yield ε-caprolactam. rwth-aachen.de Finally, ε-caprolactam is polymerized via anionic ring-opening polymerization to produce Nylon-6, a major engineering thermoplastic. mdpi.comresearchgate.net

As discussed in section 5.1.2, this compound is the δ-lactam analog to cyclohexanone oxime. Its Beckmann rearrangement product, a seven-membered lactam, could theoretically serve as a monomer or comonomer in polyamide synthesis. The incorporation of such a monomer could lead to the development of new polyamides with modified properties, such as altered thermal stability, mechanical strength, or moisture absorption, compared to traditional Nylon-6. The ring-opening polymerization of various "designer" lactam monomers is an active area of research for creating advanced polyamides for biomedical and other applications. rsc.orgrsc.org

Table 2: Pathway from Cyclic Oxime to Polyamide

| Precursor | Intermediate | Monomer | Polymer | Common Name |

|---|---|---|---|---|

| Cyclohexanone | Cyclohexanone Oxime | ε-Caprolactam | Polyamide 6 | Nylon-6 |

| 2-Piperidone (B129406) | This compound | Aza-ε-Caprolactam Derivative (Potential) | Modified Polyamide (Potential) | N/A |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Piperidone |

| ε-Caprolactam |

| δ-valerolactam oxime |

| Cyclohexanone oxime |

| Diazacycloheptanone |

| Donepezil |

Research on this compound in Coordination Chemistry Remains Undocumented

Despite the broad utility of oxime-containing compounds in coordination chemistry, a thorough review of scientific literature reveals a significant gap in the study of this compound as a ligand for metal complexes. While numerous studies have explored the coordination behavior of various oxime derivatives, research focusing specifically on the parent compound, this compound (also known as δ-valerolactam oxime), is not present in the reviewed scientific literature.

The field of coordination chemistry extensively utilizes oximes as versatile ligands due to their ability to form stable complexes with a wide range of metal ions. nih.gov These ligands and their metal complexes are crucial in areas such as catalysis, materials science, and bioinorganic chemistry. researchgate.net Research has particularly flourished in the area of 2-pyridyl oximes, which have been shown to form polynuclear metal complexes with interesting magnetic and optical properties. mdpi.comresearchgate.net

Furthermore, studies on substituted piperidinone oximes, such as 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) oxime and 2,6-diarylpiperidin-4-one O-methyloximes, have been conducted, indicating an interest in the broader class of piperidinone-based ligands. scispace.com These studies often focus on the synthesis of these complex molecules and their potential biological activities.

However, detailed investigations into the fundamental coordination chemistry of this compound itself—including its synthesis as a ligand, its binding modes with different metal centers, the structural characterization of its potential complexes, and its applications in ligand design—are conspicuously absent from published research. General reviews on the synthesis and reactivity of oxime metal complexes provide a foundational understanding of how the oxime group can coordinate to metals, typically through the nitrogen atom and sometimes through the oxygen atom upon deprotonation. at.ua Nevertheless, these general principles cannot be specifically attributed to this compound without dedicated experimental evidence.

The absence of specific research on this compound in ligand design and coordination chemistry means that no data tables with detailed findings, such as stability constants, bond lengths in complexes, or spectroscopic data, can be compiled for this specific compound. The scientific community has yet to publish work exploring its potential as a chelating agent or its applications in advanced organic synthesis and materials science.

Analytical Methodologies for Research and Development

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable tools for the separation of 2-Piperidinone oxime from reaction mixtures and for the assessment of its purity. Thin Layer Chromatography (TLC) and Column Chromatography are two of the most commonly employed techniques in this regard.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography serves as a rapid and efficient method for monitoring the progress of chemical reactions that synthesize this compound. This technique allows for the qualitative assessment of the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate at different time intervals and eluting it with an appropriate solvent system, the separation of components can be visualized.

While specific Rf values for this compound are not widely reported in the literature, the choice of the mobile phase is crucial for achieving good separation. A typical solvent system for piperidone derivatives and other polar compounds often consists of a mixture of a relatively nonpolar solvent and a more polar solvent. For instance, mixtures of hexane and ethyl acetate (B1210297), or chloroform and methanol, are commonly used. The polarity of the solvent system is adjusted to achieve an optimal Rf value for the product, ideally between 0.3 and 0.7, to ensure a clear separation from other spots.

Table 1: Illustrative TLC Solvent Systems for Polar Heterocyclic Compounds

| Solvent System | Ratio (v/v) | Application Notes |

|---|---|---|

| Hexane: Ethyl Acetate | 1:1 to 1:4 | A versatile system, with increasing ethyl acetate content for more polar compounds. |

| Chloroform: Methanol | 9:1 to 4:1 | Effective for a range of polar compounds; the ratio can be adjusted based on the polarity of the analyte. |

Visualization of the spots on the TLC plate can be achieved using a UV lamp if the compound is UV-active, or by staining with a suitable reagent such as potassium permanganate or iodine vapor.

Column Chromatography for Purification

For the purification of this compound on a larger scale, column chromatography is the method of choice. This technique operates on the same principles as TLC but allows for the separation of larger quantities of material. The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent system (eluent) is passed through the column to separate the components based on their differential adsorption to the stationary phase.

The selection of the eluent is guided by preliminary TLC analysis. The solvent system that provides the best separation on the TLC plate is often adapted for column chromatography. A gradient elution, where the polarity of the eluent is gradually increased, can be employed to effectively separate the desired product from impurities. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure this compound.

Spectroscopic Techniques for Quantitative and Qualitative Analysis

Spectroscopic techniques are vital for the structural elucidation and characterization of this compound. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure, functional groups, and molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the piperidine (B6355638) ring. The protons on the carbon atoms adjacent to the nitrogen and the oxime group will exhibit characteristic chemical shifts. The methylene (B1212753) protons of the ring would likely appear as multiplets in the upfield region of the spectrum. The N-H proton of the lactam and the O-H proton of the oxime would appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum would provide information on the number of non-equivalent carbon atoms in the molecule. The carbon atom of the C=NOH group would have a characteristic chemical shift in the downfield region, distinct from the carbonyl carbon of the parent 2-piperidinone. The chemical shifts of the other carbon atoms in the piperidine ring would also be influenced by the presence of the oxime functionality.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

|---|---|---|

| O-H (oxime) | 3600 - 3100 (broad) | Stretching vibration, often broad due to hydrogen bonding. |

| N-H (lactam) | ~3200 | Stretching vibration. |

| C-H (alkane) | 3000 - 2850 | Stretching vibrations of the methylene groups in the ring. |

| C=N (oxime) | 1680 - 1620 | Stretching vibration. |

| C=O (lactam) | ~1650 | Stretching vibration of the amide carbonyl. |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₅H₁₀N₂O), the expected molecular weight is approximately 114.15 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would be indicative of the structure, with characteristic losses of small molecules or radicals such as H₂O, OH, and fragments of the piperidine ring.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Piperidinone |

| Hexane |

| Ethyl acetate |

| Chloroform |

| Methanol |

| Dichloromethane |

| Potassium permanganate |

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Routes for 2-Piperidinone Oxime

The conventional synthesis of this compound involves the reaction of 2-piperidinone (also known as δ-valerolactam) with hydroxylamine (B1172632) or one of its salts. While effective, this method often requires conditions that are not aligned with the principles of green chemistry. Future research is geared towards developing more sustainable and efficient synthetic protocols.

Key areas of development include:

Catalytic Approaches: The use of acid catalysts is common in oxime synthesis; however, research is moving towards heterogeneous catalysts and novel organocatalysts to improve reaction efficiency, reduce waste, and facilitate catalyst recycling. Recent studies on oxime synthesis have explored the use of natural acid catalysts, such as those derived from fruit juices, presenting an environmentally benign alternative to traditional methods. ijprajournal.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of various oxime derivatives. ijprajournal.com Applying this technology to the oximation of 2-piperidinone could provide a rapid and efficient route to the target compound.

Flow Chemistry: Continuous flow processes offer enhanced control over reaction parameters, improved safety, and scalability. The development of a flow-based synthesis for this compound would represent a significant advancement for its potential large-scale production.

Alternative Reagents: Exploration of alternative oximation reagents beyond hydroxylamine hydrochloride, such as hydroxylamine-O-sulfonic acid, in conjunction with catalysts like zinc(II), could offer milder reaction conditions and improved yields, as demonstrated in the synthesis of other amides. organic-chemistry.org

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Green Catalysis | Reduced environmental impact, catalyst reusability, milder conditions. | Development of solid acid catalysts; use of natural, biodegradable acids. ijprajournal.com |

| Microwave-Assisted | Drastically reduced reaction times, often improved yields. | Optimization of power, temperature, and solvent systems. ijprajournal.com |

| Flow Chemistry | High scalability, improved safety and control, potential for automation. | Reactor design, optimization of residence time and reagent mixing. |

| Novel Reagents | Milder conditions, potentially higher selectivity and yield. | Screening of alternative hydroxylamine sources and catalytic systems. organic-chemistry.org |

Exploration of Underutilized Reactivity Profiles

The oxime functional group is a versatile platform for a wide range of chemical transformations. While some reactions of oximes are well-established, their application to the this compound scaffold is largely unexplored, offering fertile ground for future research.

Beckmann Rearrangement: The Beckmann rearrangement is a classic reaction of oximes, particularly cyclic ketoximes, which rearrange to form expanded lactams. wikipedia.orgmasterorganicchemistry.com For this compound, this reaction would theoretically yield a seven-membered diazepinone derivative, a valuable heterocyclic core for medicinal chemistry. Research into catalysts, such as cyanuric chloride, can render this rearrangement more efficient and catalytic. wikipedia.org Investigating the regioselectivity and optimizing conditions for this transformation is a key future direction.

N-O Bond Fragmentation and Radical Chemistry: Modern synthetic methods increasingly utilize the N-O bond of oximes as a precursor for generating iminyl radicals. nsf.gov This reactivity, often initiated by photoredox or transition metal catalysis, opens pathways to novel carbon-nitrogen and carbon-carbon bond formations. Applying these methods to this compound could lead to a variety of functionalized piperidine (B6355638) derivatives that are otherwise difficult to access.

Cycloaddition Reactions: Oximes can participate in various cycloaddition reactions. For instance, their conversion to nitrile oxides allows for [3+2] cycloadditions to form isoxazolines. Exploring the cycloaddition potential of this compound and its derivatives could lead to the synthesis of complex, spirocyclic, and fused-ring systems.

Reductive Transformations: The reduction of the oxime group can provide access to the corresponding amine, while reduction of the lactam carbonyl would yield a cyclic hydroxylamine or amino alcohol. The development of selective reduction protocols is crucial for leveraging this compound as a versatile synthetic intermediate.

Advanced Computational Modeling for Predictive Chemical Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical phenomena. For this compound, where experimental data is scarce, computational modeling offers a powerful approach to guide future research.

Structural and Spectroscopic Prediction: DFT calculations can accurately predict the geometric parameters (bond lengths and angles), vibrational frequencies (IR spectra), and NMR chemical shifts for this compound and its potential E/Z isomers. nih.govresearchgate.netjacsdirectory.com This data is invaluable for characterizing the compound once synthesized.

Reaction Mechanism and Selectivity: Computational studies can elucidate the intricate mechanisms of reactions like the Beckmann rearrangement. wikipedia.org By modeling the transition states and intermediates, researchers can predict the activation energies and understand the factors controlling selectivity, thereby optimizing reaction conditions without extensive empirical screening.

Predicting Physicochemical Properties: Properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and charge distribution can be calculated. researchgate.netbiointerfaceresearch.com These calculations provide insights into the molecule's reactivity, stability, and potential sites for nucleophilic or electrophilic attack, guiding the exploration of its chemical behavior.

Molecular Docking and Virtual Screening: In the context of drug discovery, the three-dimensional structure of this compound can be used for molecular docking simulations with biological targets like enzymes or receptors. nih.govrsc.org This allows for the in silico prediction of its potential biological activity and can guide the design of new derivatives with enhanced therapeutic properties.

| Computational Method | Application to this compound | Predicted Outcome |

| DFT Geometry Optimization | Calculation of the lowest energy conformation. | Prediction of 3D structure, bond lengths, and angles. jacsdirectory.com |

| DFT Frequency Analysis | Simulation of vibrational spectra. | Predicted IR and Raman spectra for characterization. nih.gov |

| Transition State Theory | Modeling of reaction pathways (e.g., Beckmann rearrangement). | Elucidation of reaction mechanisms and prediction of product ratios. wikipedia.org |

| Molecular Docking | Simulation of binding to protein active sites. | Identification of potential biological targets and prediction of binding affinity. rsc.org |

Interdisciplinary Applications in Novel Chemical Systems

The unique combination of a lactam ring and an oxime functional group positions this compound as a promising building block for applications that span multiple scientific disciplines.

Medicinal Chemistry: The piperidine core is a ubiquitous motif in pharmaceuticals. hmdb.canih.gov Derivatives of piperidin-4-one oximes have demonstrated a range of biological activities, including antiproliferative and antimicrobial effects. nih.govcore.ac.uk This suggests that this compound could serve as a valuable scaffold for developing new therapeutic agents. Furthermore, oximes are a key chemical class in FDA-approved drugs, including certain cephalosporin (B10832234) antibiotics and as antidotes for organophosphate poisoning. nih.govencyclopedia.pub

Polymer and Materials Science: The parent lactam, 2-piperidinone (δ-valerolactam), is the monomer used to produce the polyamide Nylon 5. wikipedia.org The presence of the oxime group in this compound offers a reactive handle for creating functionalized polyamides or novel polymer architectures through ring-opening polymerization. rsc.org Additionally, the oxime linkage itself is being explored for the creation of "dynamic covalent" materials. These materials can form and break bonds reversibly, leading to applications in self-healing polymers, adaptable networks, and responsive hydrogels. rsc.org The integration of the this compound moiety into polymer chains could impart these dynamic properties.

Coordination Chemistry: Oxime groups are excellent ligands for metal ions. mdpi.com Research into the coordination chemistry of this compound could lead to the development of novel metal-organic frameworks (MOFs), catalysts, or sensing materials where the metal complex's properties are tuned by the lactam-oxime framework.

Q & A

Basic Research Questions

Q. How is 2-Piperidinone oxime synthesized and characterized in academic research?

- Methodological Answer : Synthesis typically involves oxime formation via hydroxylamine reacting with a ketone precursor (e.g., 2-piperidinone). For example, peptide synthesis protocols may incorporate protected derivatives of this compound, such as those with fluorenylmethoxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) groups, to ensure stability during solid-phase synthesis . Characterization relies on nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Safety protocols for handling structurally similar compounds (e.g., trans-1,3-dimethyl-6-(methylthio)-2-piperidinone) emphasize proper ventilation and personal protective equipment .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography coupled with tandem mass spectrometry (LC/MS) is widely used, as demonstrated in studies analyzing oxime metabolites (e.g., oxamyl oxime in soil). Method validation should follow guidelines like those from the U.S. EPA, including calibration curves, recovery rates, and limits of detection/quantification. Independent laboratory validation (ILV) ensures reproducibility, with detailed documentation of sample preparation, chromatographic conditions, and quality control measures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.